(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid
Description
This compound is a chiral amino acid derivative featuring:
- An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group as an amine-protecting moiety.
- R-configuration at the α-carbon.
- A pyrimidin-4-yl substituent at the β-position.
- A propanoic acid backbone.
It is widely used in peptide synthesis due to the Fmoc group’s UV-sensitive cleavage properties and compatibility with solid-phase methodologies . Its pyrimidine moiety may confer unique binding interactions in biological systems, making it relevant for drug discovery .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)/t20-/m1/s1 |
InChI Key |
XIIRNDKJGHFBNS-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=NC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Fmoc-protected amino acids such as (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid generally follows these key steps:
- Amino group protection using the Fmoc group to enable selective reactions on the side chain or carboxyl group.
- Introduction of the pyrimidin-4-yl side chain via appropriate substitution or coupling reactions.
- Purification and salt formation to obtain pharmaceutically acceptable forms.
These steps are often conducted under conditions that preserve the stereochemical integrity of the (2R) chiral center.
Specific Synthetic Routes
Fmoc Protection of Amino Acids
The Fmoc group is introduced typically by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic aqueous-organic medium. This reaction selectively protects the amino group, forming the Fmoc-amino acid derivative. The process is well-documented and widely used in peptide chemistry.
Salt Formation and Purification
The final compound can be isolated as a free acid or converted into pharmaceutically acceptable salts (e.g., trifluoroacetate, acetate, hydrochloride) by treatment with inorganic or organic acids in solvents such as water, ethanol, or ethyl acetate.
Detailed Synthetic Schemes and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Amino acid + Fmoc-Cl, base (e.g., NaHCO3), aqueous-organic solvent | Fmoc protection of amino group | Mild conditions to maintain stereochemistry |
| 2 | Pyrimidin-4-yl halide + protected amino acid, base (e.g., K2CO3), solvent (DMF) | Nucleophilic substitution or cross-coupling | May require palladium catalyst for coupling |
| 3 | Acid treatment (e.g., TFA in DCM) | Removal of protecting groups if needed | Optional, depending on intermediate |
| 4 | Acid addition (e.g., trifluoroacetic acid) | Salt formation | Enhances solubility and stability |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Deprotection of the FMOC Group
The FMOC group is a temporary protecting agent for amines in peptide synthesis. Its removal typically involves base-catalyzed β-elimination :
| Reaction Conditions | Reagents/Solvents | Outcome |
|---|---|---|
| Mild basic conditions (pH ~9–10) | 20% piperidine in DMF | Cleavage of FMOC to liberate the free amine |
This reaction is critical for sequential peptide elongation, enabling the compound to act as a building block in solid-phase peptide synthesis (SPPS).
Peptide Bond Formation
The deprotected amine participates in amide coupling reactions with carboxylic acids or activated esters:
| Coupling Reagents | Catalysts/Solvents | Yield Optimization Factors |
|---|---|---|
| HBTU, HATU, or DCC | DMF, DCM, or NMP | Excess reagent (1.5–2 eq), 0°C to RT |
For example, coupling with Fmoc-protected amino acids under these conditions achieves >85% efficiency in peptide chain assembly .
Ester Hydrolysis
The carboxylic acid moiety can undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Selectivity Notes |
|---|---|---|
| 1M NaOH (aq.) | THF/Water (1:1) | Complete conversion in 2–4 hours |
| 0.1M HCl (aq.) | Ethanol/Water | Partial hydrolysis observed |
This reaction is essential for modifying the compound’s solubility or activating it for conjugation .
Pyrimidine Ring Functionalization
The pyrimidin-4-yl group exhibits limited reactivity but can participate in:
-
Nucleophilic aromatic substitution at electron-deficient positions (e.g., C2 or C6).
-
Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under stringent conditions:
| Reaction Type | Catalysts | Substrates |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids |
These reactions are less common due to the pyrimidine’s electron-rich nature but are feasible with specialized catalysts.
Acid-Base Reactions
The carboxylic acid group undergoes salt formation with bases (e.g., NaOH) or proton exchange in buffered solutions:
| Application | Conditions | Outcome |
|---|---|---|
| pH adjustment | Phosphate buffer (pH 7.4) | Enhances aqueous solubility |
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
Biological Activities
Fmoc-Pyrimidine exhibits several notable biological activities:
- Antibacterial Activity : The compound has shown potential in inhibiting biofilm formation in various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves disrupting bacterial cell membranes and preventing cell aggregation into biofilms.
- Anticancer Properties : Research indicates that Fmoc-Pyrimidine can induce apoptosis in cancer cells, particularly breast cancer cell lines. This suggests its potential as a chemotherapeutic agent.
- Self-Assembly : The compound is capable of forming hydrogels under physiological conditions, which have been tested for drug delivery applications. These hydrogels exhibit controlled release profiles suitable for therapeutic use.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibits biofilm formation | |
| Anticancer | Induces apoptosis in cancer cells | |
| Self-assembly | Forms hydrogels for drug delivery |
Antibacterial Efficacy
A study evaluated the antibacterial properties of Fmoc-Pyrimidine derivatives. The findings demonstrated that the compound significantly reduced bacterial load in wound infection models in mice, effectively inhibiting both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential for developing new antimicrobial therapies.
Cancer Research
In another investigation, Fmoc-Pyrimidine was assessed for its anticancer potential against various human cancer cell lines. Results showed significant cytotoxicity and induction of apoptosis in breast cancer cells, indicating its promise as a chemotherapeutic agent.
Hydrogel Formation
Research on the self-assembly properties of Fmoc-Pyrimidine revealed its ability to form stable hydrogels. These hydrogels were tested for drug delivery capabilities, demonstrating effective controlled release profiles that are advantageous for therapeutic applications.
Mechanism of Action
The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be deprotected under basic conditions to reveal the free amino group, allowing for further reactions and peptide elongation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations:
Substituent Diversity: Pyrimidine derivatives (e.g., pyrimidin-4-yl, 2-methoxypyrimidin-5-yl) enhance hydrogen-bonding capacity compared to aromatic (e.g., o-tolyl) or aliphatic (e.g., piperidin-4-yl) substituents .
Stereochemistry :
Physicochemical Properties
- Purity : High-purity analogs (e.g., 99.76% in ) are critical for reproducible research.
Biological Activity
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a fluorenylmethoxycarbonyl group and a pyrimidine moiety, suggests potential applications in drug development and biological activity modulation.
Structural Characteristics
The compound can be described by the following structural formula:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the Fmoc group allows for selective reactions in peptide synthesis, making it a valuable intermediate.
The biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid primarily involves its interaction with various biological targets. The Fmoc group serves as a protective agent during peptide synthesis, while the pyrimidine moiety may engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially influencing their activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Several fluorenone derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, studies have reported that modifications to the fluorenone structure can enhance its efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some derivatives demonstrate antiproliferative activity by inhibiting type I topoisomerases, which are crucial for DNA replication and transcription. This suggests that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid could have potential as an antitumor agent .
- Cytotoxicity : Preliminary studies indicate that certain analogs exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Tilorone | Antibacterial | |
| 9-Fluorenone | Antitumor | |
| Pyrimidine Derivative | Cytotoxicity |
Case Study 1: Antimicrobial Screening
A series of fluorenone derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The study highlighted that certain modifications led to enhanced activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results suggested that structural variations significantly impact biological efficacy .
Case Study 2: Antiproliferative Activity
In another investigation, derivatives of fluorenone were tested for their ability to inhibit cancer cell proliferation. Compounds exhibited IC50 values indicating effective inhibition of cell growth in multiple cancer lines. Structural analysis revealed that the introduction of specific side chains improved antiproliferative properties .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid?
- Methodological Answer: The synthesis typically involves Fmoc-protection of the amino group under mild alkaline conditions. For example, reacting the precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane and aqueous sodium carbonate at room temperature, followed by extraction with ethyl acetate and purification via reverse-phase chromatography . Key parameters include maintaining pH 8–9 during the reaction and using inert atmospheres to prevent side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases, oxidizing agents, or moisture, as these degrade the carbamate linkage . Use PPE (gloves, goggles) during handling due to acute toxicity risks (oral LD₄: Category 4; H302) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer: Reverse-phase HPLC or flash chromatography with C18 silica gel is effective. Elution gradients using acetonitrile/water (0.1% TFA) improve resolution of the polar pyrimidinyl group. Monitor purity via LC-MS (expected [M+H]⁺ ~450–500 Da range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer: Many safety data sheets (SDS) lack comprehensive toxicity profiles (e.g., no EC₅₀ or chronic exposure data) . To address gaps:
- Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity.
- Compare structural analogs (e.g., fluorinated or iodinated derivatives) to identify toxicity trends linked to substituents .
- Use computational tools (QSAR models) to predict untested endpoints .
Q. What experimental strategies validate the stereochemical integrity of the (2R)-configuration during synthesis?
- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiopurity. Compare retention times with commercially available (2S)-enantiomers. For absolute configuration, perform X-ray crystallography or synthesize diastereomeric derivatives (e.g., Mosher esters) .
Q. How does the pyrimidin-4-yl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer: The pyrimidinyl moiety may participate in π-π stacking or hydrogen bonding, affecting coupling efficiency. Optimize activation reagents (e.g., HATU vs. DCC) and monitor by ¹⁹F NMR (if fluorinated analogs are used). Compare yields with phenyl or indazolyl analogs to isolate substituent effects .
Q. What analytical methods characterize decomposition products under stressed conditions?
- Methodological Answer: Subject the compound to thermal (60°C), oxidative (H₂O₂), and hydrolytic (pH 2/9) stress. Analyze degradation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
